molecular formula C14H9N3O3S B4782834 Benzamide, N-2-benzothiazolyl-4-nitro- CAS No. 35353-21-0

Benzamide, N-2-benzothiazolyl-4-nitro-

Cat. No.: B4782834
CAS No.: 35353-21-0
M. Wt: 299.31 g/mol
InChI Key: GOKOILBJPWVKQU-UHFFFAOYSA-N
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Description

Benzamide, N-2-benzothiazolyl-4-nitro-, also known as N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide, is a chemical compound with the molecular formula C14H9N3O3S and a molecular weight of 299.31 g/mol . This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with a nitro group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide is Acyl-CoA desaturase 1 . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids, which are vital components of cell membranes and signaling molecules.

Biochemical Pathways

The compound’s interaction with Acyl-CoA desaturase 1 affects the fatty acid metabolism pathway . By potentially inhibiting the enzyme, the compound could disrupt the conversion of saturated fatty acids to unsaturated fatty acids. This disruption could have downstream effects on various biological processes, including cell membrane fluidity and signal transduction.

Result of Action

The molecular and cellular effects of N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide’s action are likely related to its impact on fatty acid metabolism. By potentially inhibiting Acyl-CoA desaturase 1, the compound could alter the composition of unsaturated fatty acids in cells, which could affect various cellular functions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-2-benzothiazolyl-4-nitro- typically involves the reaction of 2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of Benzamide, N-2-benzothiazolyl-4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then purified using techniques like column chromatography or crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-2-benzothiazolyl-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-2-benzothiazolyl-4-nitro- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Benzamide, N-2-benzothiazolyl-4-nitro- can be compared with other similar compounds, such as:

The uniqueness of Benzamide, N-2-benzothiazolyl-4-nitro- lies in its benzothiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c18-13(9-5-7-10(8-6-9)17(19)20)16-14-15-11-3-1-2-4-12(11)21-14/h1-8H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKOILBJPWVKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188844
Record name Benzamide, N-2-benzothiazolyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35353-21-0
Record name Benzamide, N-2-benzothiazolyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035353210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-2-benzothiazolyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-BENZOTHIAZOL-2-YL)-4-NITROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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